![molecular formula C15H12INO3 B4676430 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide](/img/structure/B4676430.png)
2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide
Overview
Description
2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide, also known as FIAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide is not fully understood. However, it is believed that 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide inhibits the activity of certain enzymes involved in cancer cell growth and induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide inhibits the activity of certain enzymes involved in cancer cell growth, such as aldehyde dehydrogenase and acetyl-CoA carboxylase. 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide also induces apoptosis by activating the caspase pathway. In imaging, 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide has been shown to selectively accumulate in certain tissues, such as the liver and spleen.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide is its potential as a prodrug for drug delivery. 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide can be modified to target specific cells or tissues, allowing for more targeted drug delivery. However, one limitation of 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide is its limited water solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide. One direction is to further investigate its potential as a cancer treatment. Another direction is to explore its potential as a contrast agent for other imaging techniques, such as magnetic resonance imaging (MRI). Additionally, research can be done to improve the water solubility of 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide to make it more versatile for lab experiments.
Conclusion
In conclusion, 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide is a chemical compound that has potential applications in various fields, including cancer treatment, imaging, and drug delivery. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide can lead to new discoveries and advancements in these fields.
Scientific Research Applications
2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide has been extensively studied for its potential applications in various fields, including cancer treatment, imaging, and drug delivery. In cancer treatment, 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In imaging, 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide has been used as a contrast agent for positron emission tomography (PET) scans. In drug delivery, 2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide has been used as a prodrug to deliver active compounds to specific cells or tissues.
properties
IUPAC Name |
2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c16-12-2-1-3-13(8-12)17-15(19)10-20-14-6-4-11(9-18)5-7-14/h1-9H,10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNDLZPXSGGBEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)COC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formylphenoxy)-N-(3-iodophenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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